7-methyl-1H-indol-5-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-1H-indol-5-amine hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-1H-indol-5-amine hydrochloride typically involves the Fischer indole synthesis. This method uses phenylhydrazine hydrochloride and cyclohexanone under acidic conditions, such as methanesulfonic acid in methanol, to produce the indole derivative . The reaction is carried out under reflux conditions to ensure a good yield.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The process is optimized for higher yields and purity, using advanced techniques like continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
7-methyl-1H-indol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding indole-2,3-diones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
7-methyl-1H-indol-5-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-methyl-1H-indol-5-amine hydrochloride involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. The indole ring structure allows it to participate in hydrogen bonding and π-π interactions, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Serotonin: A neurotransmitter with roles in mood regulation and other physiological processes.
Uniqueness
7-methyl-1H-indol-5-amine hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C9H11ClN2 |
---|---|
Molecular Weight |
182.65 g/mol |
IUPAC Name |
7-methyl-1H-indol-5-amine;hydrochloride |
InChI |
InChI=1S/C9H10N2.ClH/c1-6-4-8(10)5-7-2-3-11-9(6)7;/h2-5,11H,10H2,1H3;1H |
InChI Key |
LVEVVPIGILMNRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.